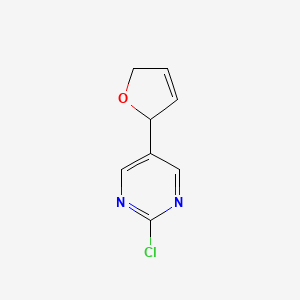
6-Bromo-4-allyl-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-allyl-2-methoxyphenol is a brominated derivative of eugenol, a naturally occurring phenolic compound found in essential oils such as clove oil. This compound is of interest due to its potential biological activities and its utility in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-allyl-2-methoxyphenol typically involves the bromination of eugenol. Eugenol (4-allyl-2-methoxyphenol) can be brominated using bromine in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-allyl-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Products include 6-bromo-4-allyl-2-methoxybenzoic acid.
Reduction: Products include 4-allyl-2-methoxyphenol.
Substitution: Products vary depending on the nucleophile used, such as 6-azido-4-allyl-2-methoxyphenol.
Aplicaciones Científicas De Investigación
6-Bromo-4-allyl-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The biological activity of 6-Bromo-4-allyl-2-methoxyphenol is thought to be mediated through its interaction with cellular membranes and enzymes. The bromine atom enhances the compound’s ability to penetrate cell membranes, while the phenolic group can interact with various enzymes, potentially inhibiting their activity. This dual action contributes to its antimicrobial and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): The parent compound, known for its antimicrobial and analgesic properties.
6-Chloro-4-allyl-2-methoxyphenol: A chlorinated derivative with similar biological activities.
4-Allyl-2-methoxyphenol: Lacks the bromine atom but retains similar chemical reactivity.
Uniqueness
6-Bromo-4-allyl-2-methoxyphenol is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to its non-brominated counterparts
Propiedades
Número CAS |
5746-37-2 |
|---|---|
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
2-bromo-6-methoxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C10H11BrO2/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3,5-6,12H,1,4H2,2H3 |
Clave InChI |
AYRWJRKOFLFEHI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CC=C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide](/img/structure/B13871599.png)
![6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13871603.png)

![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)





![Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13871671.png)




